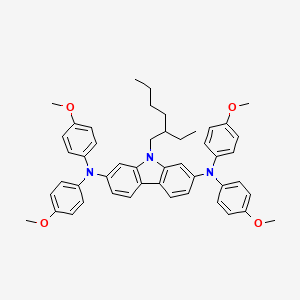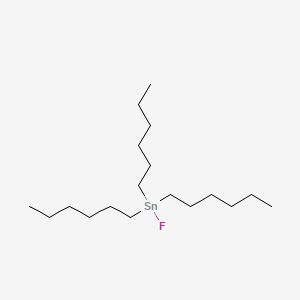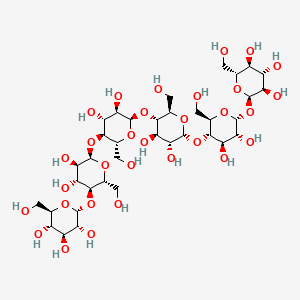
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a-Maltotetraosyl-a,a-trehalose is a complex oligosaccharide composed of maltotetraose and trehalose units. It is a non-reducing sugar with a unique structure that combines the properties of both maltotetraose and trehalose. This compound is known for its stability and resistance to hydrolysis, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of a-Maltotetraosyl-a,a-trehalose typically involves enzymatic methods. The primary enzymes used are maltooligosyltrehalose synthase (MTSase) and maltooligosyltrehalose trehalohydrolase (MTHase). These enzymes catalyze the conversion of maltodextrin to a-Maltotetraosyl-a,a-trehalose through a series of reactions .
Enzymatic Conversion: The process begins with the enzymatic conversion of maltodextrin to maltooligosyltrehalose using MTSase. This enzyme rearranges the glucose units to form the trehalose linkage.
Hydrolysis: The maltooligosyltrehalose is then hydrolyzed by MTHase to produce a-Maltotetraosyl-a,a-trehalose. This step involves breaking down the intermediate product to yield the final compound.
Industrial Production Methods
In industrial settings, the production of a-Maltotetraosyl-a,a-trehalose is optimized for high yield and efficiency. The use of engineered strains of Bacillus subtilis and Escherichia coli for the expression of MTSase and MTHase has been reported. These strains are designed to produce the enzymes in large quantities, facilitating the large-scale production of a-Maltotetraosyl-a,a-trehalose .
Analyse Chemischer Reaktionen
Types of Reactions
a-Maltotetraosyl-a,a-trehalose undergoes various chemical reactions, including:
Hydrolysis: Although it is resistant to hydrolysis, under specific conditions, it can be hydrolyzed to yield maltotetraose and trehalose.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common due to its stable structure.
Common Reagents and Conditions
The common reagents used in the reactions involving a-Maltotetraosyl-a,a-trehalose include:
Enzymes: MTSase and MTHase for synthesis.
Acids and Bases: For hydrolysis under controlled conditions.
Major Products
The major products formed from the reactions of a-Maltotetraosyl-a,a-trehalose include maltotetraose and trehalose, depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
a-Maltotetraosyl-a,a-trehalose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying carbohydrate chemistry and enzymatic reactions.
Biology: It serves as a substrate for studying enzyme kinetics and carbohydrate metabolism.
Medicine: Its stability and non-reducing nature make it useful in pharmaceutical formulations and as a potential therapeutic agent.
Industry: It is used in the food industry as a stabilizer and in cosmetics for its moisture-retaining properties .
Wirkmechanismus
The mechanism of action of a-Maltotetraosyl-a,a-trehalose involves its interaction with specific enzymes and cellular components. It acts as a substrate for enzymes like MTSase and MTHase, facilitating the synthesis and breakdown of complex carbohydrates. Its stability and resistance to hydrolysis allow it to protect proteins and cellular structures under stress conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trehalose: A disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond.
Maltotetraose: A tetrasaccharide composed of four glucose units linked by α-1,4-glycosidic bonds.
Uniqueness
a-Maltotetraosyl-a,a-trehalose is unique due to its combined structure, which imparts the stability of trehalose and the functional properties of maltotetraose. This combination makes it more versatile and valuable in various applications compared to its individual components .
Eigenschaften
Molekularformel |
C36H62O31 |
|---|---|
Molekulargewicht |
990.9 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O31/c37-1-7-13(43)15(45)21(51)31(57-7)63-27-9(3-39)59-32(23(53)17(27)47)64-28-10(4-40)60-33(24(54)18(28)48)65-29-11(5-41)61-34(25(55)19(29)49)66-30-12(6-42)62-36(26(56)20(30)50)67-35-22(52)16(46)14(44)8(2-38)58-35/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 |
InChI-Schlüssel |
WHOZUKCKVDCMGF-DWJDYNGGSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO)CO)CO)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(C(C(C(O6)CO)O)O)O)CO)CO)CO)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13432021.png)
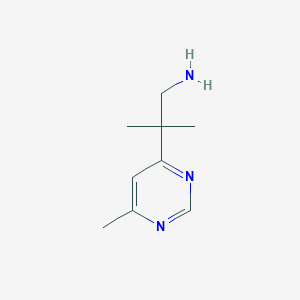

![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13432032.png)
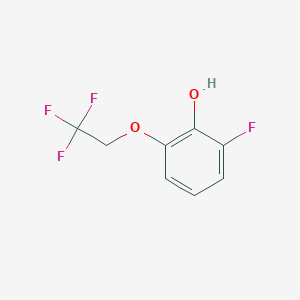
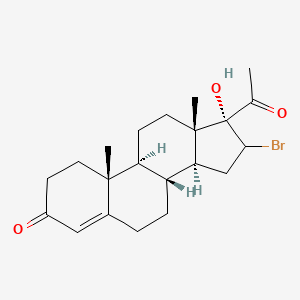
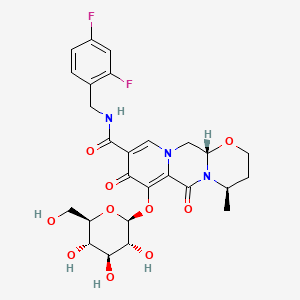
![4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B13432051.png)
![[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B13432054.png)
![1-{3-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13432060.png)


